molecular formula C4H9ClO2S B1295809 2-methylpropane-1-sulfonyl Chloride CAS No. 35432-36-1

2-methylpropane-1-sulfonyl Chloride

Cat. No.: B1295809
CAS No.: 35432-36-1
M. Wt: 156.63 g/mol
InChI Key: NQLNHTOCFWUYQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1-sulfonyl Chloride can be synthesized through the reaction of 2-methyl-1-propanethiol with sulfuryl chloride in the presence of potassium nitrate and acetonitrile at 0°C. The reaction mixture is then treated with sodium bicarbonate and extracted with ethyl acetate to yield the desired product .

Industrial Production Methods: Industrial production methods typically involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropane-1-sulfonyl Chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Requires the presence of a base such as pyridine to form sulfonate esters.

    Thiols: Reacts in the presence of a base to form sulfonothioates.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methylpropane-1-sulfonyl Chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic substitution reactions .

Comparison with Similar Compounds

  • 1-Propanesulfonyl Chloride
  • Cyclopropylmethanesulfonyl Chloride
  • 1-Butanesulfonyl Chloride
  • 3-Chloropropanesulfonyl Chloride

Comparison: 2-Methylpropane-1-sulfonyl Chloride is unique due to its branched structure, which can influence its reactivity and the steric effects in its reactions. Compared to linear sulfonyl chlorides like 1-propanesulfonyl chloride, the branched structure of this compound can lead to different reaction kinetics and product distributions .

Properties

IUPAC Name

2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLNHTOCFWUYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188915
Record name 1-Propanesulfonyl chloride, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35432-36-1
Record name 1-Propanesulfonyl chloride, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035432361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonyl chloride, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylpropane-1-sulfonyl Chloride
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